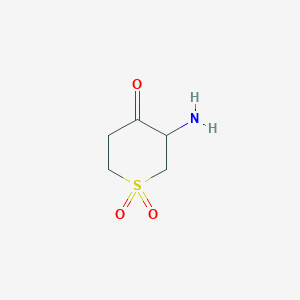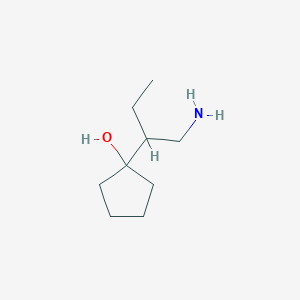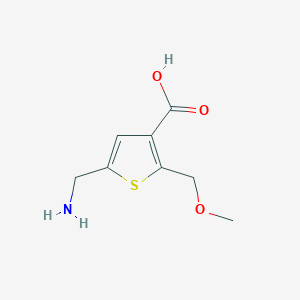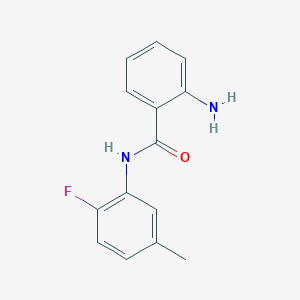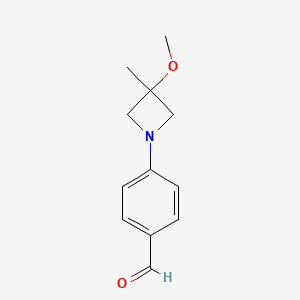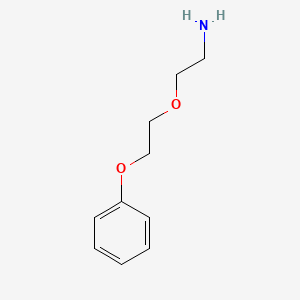
2-(2-Phenoxyethoxy)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenoxyethoxy)ethanamine: is an organic compound with the molecular formula C10H15NO2 . It is a derivative of ethanamine, where the hydrogen atoms are substituted with a phenoxyethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenoxyethoxy)ethanamine typically involves the reaction of 2-phenoxyethanol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:
-
Reaction of 2-Phenoxyethanol with Ethylene Oxide:
Reagents: 2-Phenoxyethanol, Ethylene Oxide
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Toluene), Reflux
Product: 2-(2-Phenoxyethoxy)ethanol
-
Amination of 2-(2-Phenoxyethoxy)ethanol:
Reagents: 2-(2-Phenoxyethoxy)ethanol, Ammonia or Amine
Conditions: Base (e.g., Sodium Hydroxide), Solvent (e.g., Ethanol), Reflux
Product: this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: 2-(2-Phenoxyethoxy)ethanamine undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Oxidizing agents such as Potassium Permanganate or Hydrogen Peroxide
Conditions: Acidic or Basic Medium
Products: Corresponding Oxidized Products
-
Reduction:
Reagents: Reducing agents such as Lithium Aluminium Hydride or Sodium Borohydride
Conditions: Solvent (e.g., Tetrahydrofuran), Reflux
Products: Corresponding Reduced Products
-
Substitution:
Reagents: Halogenating agents such as Thionyl Chloride or Phosphorus Tribromide
Conditions: Solvent (e.g., Dichloromethane), Reflux
Products: Corresponding Substituted Products
Common Reagents and Conditions:
Oxidation: Potassium Permanganate, Hydrogen Peroxide, Acidic or Basic Medium
Reduction: Lithium Aluminium Hydride, Sodium Borohydride, Tetrahydrofuran, Reflux
Substitution: Thionyl Chloride, Phosphorus Tribromide, Dichloromethane, Reflux
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
Chemistry: 2-(2-Phenoxyethoxy)ethanamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the interactions between amines and biological molecules. It is also employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its pharmacological properties and potential therapeutic uses.
Industry: In the industrial sector, this compound is used in the production of surfactants, polymers, and other specialty chemicals. It is valued for its reactivity and versatility in various chemical processes.
作用机制
The mechanism of action of 2-(2-Phenoxyethoxy)ethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.
Molecular Targets and Pathways:
Receptors: The compound may bind to receptors on the cell surface, triggering a cascade of intracellular signaling events.
Enzymes: It can inhibit or activate enzymes, affecting metabolic pathways and cellular processes.
Transporters: The compound may interact with transporters, influencing the uptake and distribution of other molecules within the cell.
相似化合物的比较
- 2-(2-Ethoxyethoxy)ethanamine
- 2-(2-Methoxyethoxy)ethanamine
- 2-(2-Aminoethoxy)ethanol
Comparison: 2-(2-Phenoxyethoxy)ethanamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects. The phenoxy group can enhance the compound’s ability to interact with specific molecular targets, making it valuable in various research and industrial applications.
属性
CAS 编号 |
6338-54-1 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC 名称 |
2-(2-phenoxyethoxy)ethanamine |
InChI |
InChI=1S/C10H15NO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9,11H2 |
InChI 键 |
NARMGECFWCSGGA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OCCOCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-methyl-N-[(4-methylmorpholin-2-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B13179948.png)
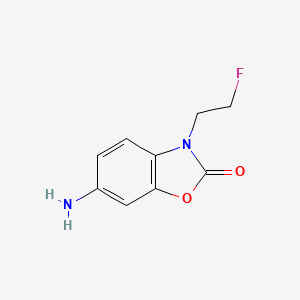

![7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13179970.png)
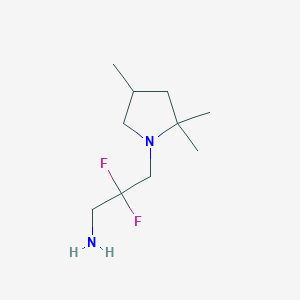
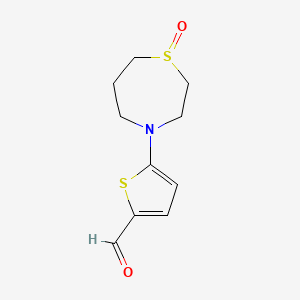
![rel-(1S,6R)-Bicyclo[4.2.0]octan-2-one](/img/structure/B13179995.png)
